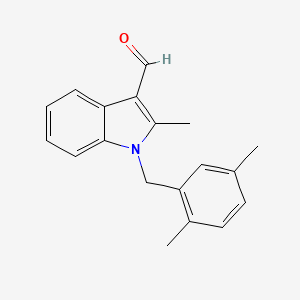
4-(Bromomethyl)-2-(difluoromethyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-(difluoromethyl)oxazole, also known as BDFM, is a chemical compound that has gained attention in scientific research due to its unique properties. BDFM is a heterocyclic compound that contains both bromine and fluorine atoms, making it a valuable tool for researchers in the fields of medicinal chemistry and drug development. In
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of bacteria, viruses, and cancer cells. 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and reverse transcriptase, which are enzymes that are essential for the replication of genetic material.
Biochemical and Physiological Effects:
4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(Bromomethyl)-2-(difluoromethyl)oxazole can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to inhibit the replication of viruses such as HIV and hepatitis C. In cancer cells, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is its ability to selectively inhibit the activity of enzymes that are essential for the survival of bacteria, viruses, and cancer cells. This makes it a valuable tool in the development of new drugs. However, one of the limitations of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-(Bromomethyl)-2-(difluoromethyl)oxazole in scientific research. One area of interest is in the development of new antiviral drugs that can target viruses such as HIV and hepatitis C. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has the potential to be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is in the development of new anticancer drugs that can selectively target cancer cells while sparing healthy cells. Finally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has the potential to be used in the development of new imaging agents for use in medical imaging.
Méthodes De Synthèse
The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)oxazole involves the reaction of 2,4-difluoro-5-nitrobenzyl bromide with oxazole in the presence of a base. This reaction results in the formation of 4-(Bromomethyl)-2-(difluoromethyl)oxazole with a yield of approximately 60%. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
4-(Bromomethyl)-2-(difluoromethyl)oxazole has been used in various scientific research studies due to its unique properties. One of the main applications of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is in the development of new drugs. 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to have antiviral, antibacterial, and antifungal properties, making it a valuable tool in the fight against infectious diseases. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been used in the development of anticancer drugs due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
4-(bromomethyl)-2-(difluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NO/c6-1-3-2-10-5(9-3)4(7)8/h2,4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUBLOHWGTTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


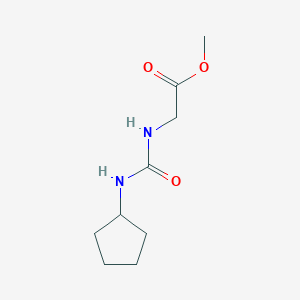
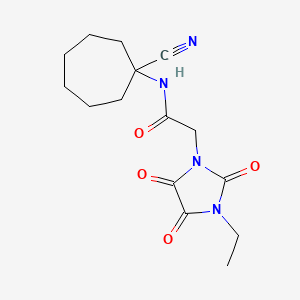

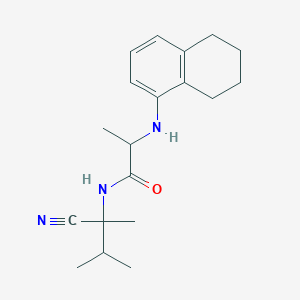
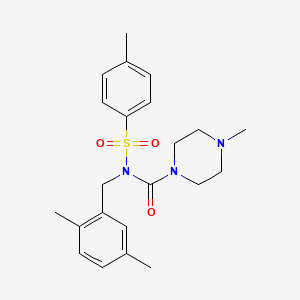
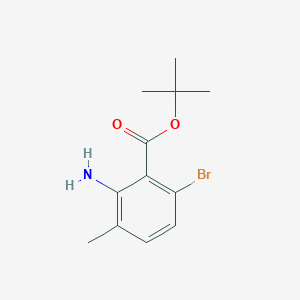
![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride](/img/structure/B2953905.png)
![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)
